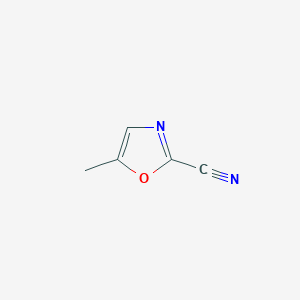

5-Methyloxazole-2-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-1,3-oxazole-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O/c1-4-3-7-5(2-6)8-4/h3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFYFJUOJQJZEFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(O1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

108.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Methyloxazole 2 Carbonitrile and Its Derivatives

Direct Cyclization Strategies for the Oxazole (B20620) Core

Direct cyclization strategies offer an efficient route to the oxazole core by minimizing the number of synthetic steps. These methods often involve the formation of key C-N and C-O bonds in a single or tandem sequence.

Radical Cascade Approaches Utilizing Imidate and Acyloxy Radicals

A novel radical cascade strategy provides a modular synthesis of oxazoles from readily available alcohols and nitriles. rsc.orgnsf.gov This approach is predicated on a double C-H oxidation process facilitated by imidate and acyloxy radicals generated in situ. rsc.orgresearchgate.net The reaction proceeds through a tandem hydrogen atom transfer (HAT) mechanism, leading to regioselective and chemoselective β-C-H bis-functionalization. rsc.orgnsf.gov

The process begins with the formation of an imidate from an alcohol and a nitrile. This imidate then undergoes a radical-mediated β-C-H amination to form an oxazoline (B21484) intermediate. nsf.gov A subsequent oxidation step, which can be streamlined into a single tandem HAT sequence, aromatizes the oxazoline to the final oxazole product. nsf.gov This method is notable for its mild reaction conditions and high yields. researchgate.net The versatility of this approach allows for the use of a wide array of alcohols, including those with both electron-donating and electron-withdrawing substituents. nsf.gov

Palladium-Catalyzed Decarboxylative Addition/Cyclization from Carboxylic Acids and Aliphatic Nitriles

An efficient one-pot method for synthesizing polysubstituted oxazoles involves a palladium-catalyzed decarboxylative addition and cyclization reaction. acs.orgnih.gov This strategy utilizes readily available aromatic carboxylic acids and functionalized aliphatic nitriles, offering a high degree of step economy and functional group compatibility. acs.orgnih.govacs.orgfigshare.comresearchgate.net

The reaction proceeds without the need for silver oxidants and is scalable, highlighting its potential for practical applications. acs.orgnih.gov This methodology has been successfully applied to the late-stage derivatization of complex molecules, demonstrating its broad utility. nih.govfigshare.com The transformation involves the coupling of carboxylic acids as arylation reagents with cyanomethyl benzoates to assemble the oxazole skeleton. acs.org

Gold-Catalyzed Regioselective Synthesis of Oxazoles from α-Alkynylamides and Alkynoates in the Presence of Nitriles

Gold catalysis has emerged as a powerful tool for the regioselective synthesis of polysubstituted oxazoles under mild conditions. d-nb.inforesearchgate.net One such approach involves the reaction of α-alkynylamides and alkynoates with nitriles. d-nb.inforesearchgate.net The reaction proceeds through the formation of an α-oxo gold carbene intermediate, which is generated via the oxidation of the alkyne by a pyridine (B92270) N-oxide. d-nb.inforesearchgate.net

This gold carbene is then trapped by the nitrile, leading to a cyclization event that forms the oxazole ring. d-nb.info The use of acidic conditions is crucial for ensuring the regioselectivity of the cyclization, particularly with α-alkynylamides, by modulating the nucleophilicity of the competing carbonyl groups. d-nb.inforesearchgate.net This method provides access to 2,4,5-trisubstituted oxazoles in excellent yields. d-nb.inforesearchgate.net Another gold-catalyzed approach utilizes alkynyl thioethers, which provide a convergent and functional-group-tolerant route to densely functionalized oxazoles without the need for oxidative conditions. d-nb.info

| Catalyst | Reactants | Key Features | Ref. |

| Gold(I) complexes | α-Alkynylamides, Alkynoates, Nitriles | Regioselective, Mild conditions, Forms α-oxo gold carbene intermediate | d-nb.inforesearchgate.net |

| Dichloro(pyridine-2-carboxylato)gold | Alkynyl thioethers, N-acyl pyridinium (B92312) N-aminides | Non-oxidative, Convergent, Tolerates various functional groups | d-nb.info |

Cyclodehydration Mechanisms for Oxazole Formation

Cyclodehydration is a fundamental and common strategy for the formation of the oxazole ring. nih.gov This process typically involves the removal of a water molecule from a precursor containing both a hydroxyl group and an amide functionality, such as an acylaminoketone or a β-hydroxy amide. acs.org

One of the classic examples is the Robinson-Gabriel synthesis, which utilizes acidic conditions to cyclodehydrate acylaminoketones. ijpsonline.com The yield of this reaction can often be improved by using stronger dehydrating agents like polyphosphoric acid. ijpsonline.com More modern approaches employ milder reagents. For instance, the oxidation of β-hydroxy amides with reagents like the Dess-Martin periodinane generates a β-keto amide intermediate, which can then be cyclized to the oxazole using a triphenylphosphine-iodine system. acs.org In biological systems, the formation of oxazole and thiazole (B1198619) rings in peptide backbones also proceeds through a cyclodehydration mechanism, followed by dehydrogenation, catalyzed by specific enzymes. nih.gov

| Precursor | Reagents/Conditions | Description | Ref. |

| Acylaminoketones | Acidic conditions (e.g., H2SO4, PCl5, POCl3), Polyphosphoric acid | Classic Robinson-Gabriel synthesis. Yields can be low with simple mineral acids but are improved with polyphosphoric acid. | ijpsonline.com |

| β-Hydroxy amides | Dess-Martin periodinane, then Ph3P-I2 | A two-step, one-pot sequence involving oxidation to a β-keto amide followed by cyclodehydration. | acs.org |

| Serine/Threonine residues in peptides | Cyclodehydratase and dehydrogenase enzymes (ATP, FAD-dependent) | Enzymatic conversion to oxazoline/methyloxazoline followed by dehydrogenation to the aromatic oxazole. | nih.gov |

One-Pot Synthetic Protocols for Enhanced Efficiency

One-pot syntheses are highly desirable as they reduce reaction time, resource consumption, and waste generation by combining multiple reaction steps into a single procedure without isolating intermediates. Several one-pot methods have been developed for the synthesis of oxazoles.

For instance, a palladium-catalyzed decarboxylative addition and cyclization reaction allows for the rapid, single-step assembly of substituted oxazoles from carboxylic acids and aliphatic nitriles. acs.orgnih.gov Similarly, gold-catalyzed reactions of α-alkynylamides or alkynoates with nitriles provide a one-step route to polysubstituted oxazoles. d-nb.inforesearchgate.net The Van Leusen oxazole synthesis, which traditionally reacts aldehydes with tosylmethyl isocyanide (TosMIC), has also been adapted into efficient one-pot protocols, sometimes utilizing ionic liquids as a recyclable solvent medium. organic-chemistry.orgmdpi.com Furthermore, one-pot methods for synthesizing related heterocyclic systems, such as isoxazolo[5,4-b]pyridines, have been developed using vinamidinium salts and 5-amino-3-methylisoxazole, highlighting the broad applicability of this synthetic strategy. ijsr.net

Adaptations of the Van Leusen Oxazole Synthesis

The Van Leusen oxazole synthesis is a powerful and versatile method for preparing oxazoles, typically from aldehydes and tosylmethyl isocyanide (TosMIC). ijpsonline.comwikipedia.orgnih.govorganic-chemistry.org The reaction proceeds via the deprotonation of TosMIC, followed by nucleophilic attack on the aldehyde to form an oxazoline intermediate. wikipedia.orgnih.govorganic-chemistry.org Subsequent base-promoted elimination of the tosyl group yields the 5-substituted oxazole. wikipedia.orgnih.gov

Numerous adaptations have expanded the scope and efficiency of this reaction. nih.gov For example, one-pot modifications allow for the synthesis of 4,5-disubstituted oxazoles by including an aliphatic halide in the reaction mixture, often facilitated by the use of ionic liquids. organic-chemistry.orgmdpi.com Another variation involves the in-situ oxidation of (het)aryl methyl alcohols or benzyl (B1604629) bromides to the corresponding aldehydes, which then react with TosMIC in a one-pot tandem approach. nih.gov These adaptations enhance the utility of the Van Leusen synthesis, allowing for the creation of a wider variety of substituted oxazoles under efficient reaction conditions. nih.gov

| Reactants | Conditions | Product | Key Feature | Ref. |

| Aldehyde, TosMIC | Base (e.g., K2CO3), Methanol | 5-Substituted oxazole | The classic Van Leusen protocol. | wikipedia.orgnih.gov |

| Aldehyde, TosMIC, Aliphatic Halide | Base, Ionic Liquid | 4,5-Disubstituted oxazole | One-pot synthesis in a recyclable solvent. | organic-chemistry.orgmdpi.com |

| (Het)aryl methyl alcohol or Benzyl bromide, TosMIC | In-situ oxidation (e.g., T3P®–DMSO), then base (e.g., KOH) | 5-(Het)aryloxazole | One-pot tandem oxidation/Van Leusen reaction. | nih.gov |

Indirect Synthetic Pathways via Precursor Transformations

Indirect methods for synthesizing the 5-methyloxazole-2-carbonitrile core often involve the transformation of precursor molecules, providing alternative routes to this valuable compound.

Oxidative Conversion of Oxazolines to Oxazoles

A prominent indirect pathway to oxazoles is the oxidation of their corresponding oxazoline precursors. While direct synthesis of this compound via this specific route is not extensively detailed in the provided results, the general principle of converting oxazolines to oxazoles is well-established. For instance, various oxidizing agents can be employed to facilitate this transformation. One such method involves the use of N-bromosuccinimide (NBS) to oxidize oxazolidines, formed from the condensation of aldehydes and amino alcohols, into oxazolines. organic-chemistry.org This suggests that a similar oxidative step could potentially be applied to a suitable 2-cyano-5-methyloxazoline precursor to yield this compound.

Another approach utilizes 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) for the efficient conversion of aldehydes into 2-substituted-2-oxazolines. organic-chemistry.org This method has been shown to be versatile, accommodating a range of aldehydes and even enabling the synthesis of chiral oxazolines. organic-chemistry.org The development of such oxidative methods highlights the potential for synthesizing this compound from an appropriate oxazoline intermediate. The key would be the initial synthesis of 2-cyano-5-methyloxazoline, which could then undergo oxidation.

Multi-Step Approaches Involving Nitrile and Aldehyde Condensations

Multi-step syntheses that involve the condensation of nitriles and aldehydes are fundamental in constructing the oxazole ring. The Robinson-Gabriel synthesis, for example, involves the cyclodehydration of acylaminoketones to form 2,5-disubstituted oxazoles. ijpsonline.com Similarly, the Erlenmeyer-Plochl reaction utilizes the condensation of α-aminoketones with acids or aldehydes. ijpsonline.com

More direct routes starting from nitriles have also been developed. For instance, 2-substituted oxazolines can be synthesized from the reaction of nitriles with aminoalcohols, a process that can be catalyzed by various agents or even proceed under catalyst-free conditions. ijpsr.comorganic-chemistry.org These oxazolines can then potentially be oxidized to the corresponding oxazoles. A notable example is the synthesis of 2-phenyloxazoline from the reaction of benzonitrile (B105546) and 2-aminoethanol, which can be facilitated by indium(III) chloride (InCl3) under ultrasonic irradiation. ijpsonline.com

The following table summarizes some key condensation reactions for the synthesis of oxazole and oxazoline precursors:

| Reaction Name | Reactants | Product Type | Key Features |

| Robinson-Gabriel Synthesis | Acylaminoketones | 2,5-Disubstituted Oxazoles | Cyclodehydration under acidic conditions. ijpsonline.com |

| Erlenmeyer-Plochl Reaction | α-Aminoketones and Aldehydes/Acids | Oxazoles | Condensation reaction. ijpsonline.com |

| Nitrile-Aminoalcohol Reaction | Nitriles and Aminoalcohols | 2-Substituted Oxazolines | Can be catalyzed or catalyst-free. ijpsr.comorganic-chemistry.org |

Sustainable and Green Chemical Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like this compound to minimize environmental impact. ijnc.irmdpi.com These approaches focus on reducing waste, using less hazardous materials, and improving energy efficiency. researchgate.net

Key green chemistry strategies applicable to oxazole synthesis include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields. ijpsonline.commdpi.comresearchgate.net For instance, the synthesis of oxazole derivatives has been achieved through microwave irradiation of a mixture of p-substituted 2-bromoacetophenone (B140003) and urea. ijpsonline.com

Ultrasonic irradiation: Sonication provides an alternative energy source that can promote reactions, often leading to shorter reaction times and higher yields under mild conditions. ijpsonline.comresearchgate.net The synthesis of 2-phenyloxazoline using InCl3 was successfully carried out under ultrasonic irradiation. ijpsonline.com

Use of greener solvents and catalysts: Replacing hazardous solvents and catalysts with more environmentally benign alternatives is a core principle of green chemistry. ijnc.irmdpi.com Research has focused on using water as a solvent and employing recyclable catalysts. mdpi.com

The adoption of these sustainable methods is crucial for the industrial production of this compound and its derivatives, aligning chemical manufacturing with environmental stewardship. vulcanchem.com

Control of Regioselectivity and Stereochemistry in this compound Synthesis

Controlling regioselectivity and stereochemistry is paramount in the synthesis of complex molecules to ensure the desired isomer is obtained. youtube.comyoutube.com

Regioselectivity , the control of where a reaction occurs on a molecule, is critical when multiple reaction sites are available. youtube.com In the context of this compound synthesis, this would involve directing the formation of the 2,5-disubstituted oxazole ring over other possible isomers. For example, in the cycloaddition of nitrile oxides with alkynes, the regioselectivity can be influenced by steric and electronic factors of the substituents. nih.govrsc.org The synthesis of 3,5-disubstituted isoxazoles, a related heterocycle, has been achieved with high regioselectivity through the reaction of in situ generated nitrile oxides with alkynes. rsc.org

Stereochemistry , the three-dimensional arrangement of atoms, is crucial when chiral centers are present. While this compound itself is achiral, the synthesis of its derivatives may involve chiral precursors or create new stereocenters. Maintaining the enantiomeric purity of chiral substrates is a key challenge. organic-chemistry.org For instance, methods for the synthesis of chiral 2-oxazolines have been developed that proceed without loss of enantiomeric purity. organic-chemistry.orgorganic-chemistry.org

The following table highlights factors influencing regioselectivity and stereochemistry:

| Factor | Influence on Synthesis | Example |

| Steric Hindrance | Directs incoming groups to less hindered positions, influencing regioselectivity. | In cycloaddition reactions, bulky substituents can favor the formation of one regioisomer over another. nih.gov |

| Electronic Effects | Electron-donating or withdrawing groups can influence the reactivity of different sites, controlling regioselectivity. | The electronic nature of substituents on the reactants can determine the orientation of the cycloaddition. nih.gov |

| Chiral Catalysts/Auxiliaries | Can induce the formation of one enantiomer over another, controlling stereoselectivity. | Chiral ligands are often used in asymmetric synthesis to produce enantiomerically pure compounds. organic-chemistry.org |

| Reaction Mechanism | The inherent mechanism of a reaction can dictate the stereochemical outcome. | Stereospecific reactions preserve the stereochemistry of the starting material in the product. youtube.com |

Optimization of Reaction Conditions and Yield for Scalable Production

For the industrial application of this compound, the optimization of reaction conditions to maximize yield and ensure scalability is essential. acs.orgrsc.orgresearchgate.net

Key parameters that are often optimized include:

Temperature: Reaction rates are highly dependent on temperature. Finding the optimal temperature is a balance between achieving a reasonable reaction rate and minimizing side reactions or decomposition. acs.org

Solvent: The choice of solvent can significantly impact reaction outcomes by influencing solubility, reactivity, and the stability of intermediates.

Catalyst: The selection of an appropriate catalyst can dramatically increase reaction rates and improve selectivity. acs.orgtandfonline.com For example, palladium catalysts are often used in coupling reactions to form C-C bonds. acs.org

Reaction Time: Monitoring the reaction progress allows for the determination of the optimal time to maximize product formation and minimize the formation of byproducts.

Reagent Concentration: The concentration of reactants can affect the reaction rate and equilibrium position.

The following table presents examples of optimized reaction conditions from the literature for related heterocyclic syntheses:

| Reaction | Catalyst/Reagents | Solvent | Temperature/Time | Yield |

| Suzuki-Miyaura Coupling | SiliaCat DPP-Pd | Ethanol | Reflux | High Yield |

| Pyridoxine Synthesis (Improved Oxazole Method) | NaHSO4/PhCH3, Trichloroisocyanuric acid/Ph3P/Et3N | Toluene | Not specified | 56.4% overall |

| Oxaprozin Synthesis | NaH | THF | Not specified | 90% (alkylation step) |

By systematically optimizing these parameters, researchers can develop robust and efficient processes for the large-scale production of this compound.

Chemical Reactivity and Transformational Chemistry of 5 Methyloxazole 2 Carbonitrile

Nucleophilic Reactions Involving the Carbonitrile Moiety

The carbon atom of the nitrile group in 5-methyloxazole-2-carbonitrile is electrophilic and thus susceptible to attack by nucleophiles. evitachem.comlibretexts.org These reactions typically involve the conversion of the nitrile into other functional groups.

One of the most fundamental reactions is hydrolysis , which can occur under either acidic or basic conditions to convert the carbonitrile group into a carboxylic acid, yielding 5-methyloxazole-2-carboxylic acid. evitachem.comcymitquimica.com This transformation is a common step in the synthesis of various oxazole (B20620) derivatives.

Another important nucleophilic addition is the reaction with hydrazine hydrate . This reaction can introduce a hydrazinyl group at the 2-position, which can then be used in subsequent condensation reactions, for example, with aldehydes to form Schiff bases. vulcanchem.com This provides a pathway to more complex heterocyclic systems.

The general reactivity of nitriles suggests that this compound could also undergo reactions with organometallic reagents, such as Grignard reagents or organolithium compounds, to form ketones after hydrolysis of the intermediate imine. Similarly, reduction of the nitrile group, for instance with lithium aluminum hydride, would be expected to yield a primary amine, 2-(aminomethyl)-5-methyloxazole. libretexts.org

Table 1: Examples of Nucleophilic Reactions at the Carbonitrile Moiety

| Nucleophile | Reagent(s) / Conditions | Product | Reference(s) |

| Water (Hydrolysis) | Acid or Base | 5-Methyloxazole-2-carboxylic acid | evitachem.comcymitquimica.com |

| Hydrazine | Hydrazine hydrate, Reflux | 5-Methyloxazole-2-carbohydrazide | vulcanchem.com |

| Hydride (Reduction) | LiAlH4, then H2O work-up | 2-(Aminomethyl)-5-methyloxazole | libretexts.org |

Cycloaddition Reactions and Ring Expansions of the Oxazole System

Oxazoles can participate as the 4π component (diene) in Diels-Alder reactions, particularly with reactive dienophiles. thieme-connect.de This reactivity provides a powerful tool for the construction of new six-membered rings, such as pyridines and furans. thieme-connect.de While specific examples for this compound are not extensively detailed in the provided results, the general reactivity of oxazoles in cycloadditions is well-established. thieme-connect.denumberanalytics.com

A significant class of cycloaddition reactions involves the 1,3-dipolar cycloaddition of nitrile oxides with dipolarophiles. rsc.orgbeilstein-journals.orgdoi.org In the context of this compound, it is more likely that the oxazole ring itself would act as the dipolarophile, reacting with an in situ generated nitrile oxide. This type of reaction leads to the formation of bicyclic adducts which can be unstable and undergo further transformations. The reaction of nitrile oxides with alkenes is a well-established method for synthesizing isoxazolines. mdpi.com Similarly, their reaction with alkynes yields isoxazoles. rsc.orgdoi.org

The reaction of oxazoles with nitrones can lead to the formation of isoxazolidine (B1194047) derivatives through a [3+2] cycloaddition process. While the provided information mentions this for a related compound, 5-methyl-1,3-oxazole-2-carbaldehyde (B1289116), it highlights a potential reaction pathway for this compound as well. The synthesis of isoxazolidines is a common outcome of 1,3-dipolar cycloadditions between a dipole (like a nitrone or nitrile oxide) and a dipolarophile (an alkene). mdpi.cominnovareacademics.in Given the presence of a C=C double bond within the oxazole ring, it can potentially serve as the dipolarophile in such reactions.

[3+2] Dipolar Cycloadditions with Nitrile Oxides

Ring-Opening and Rearrangement Transformations of the Oxazole Ring

The oxazole ring, while aromatic, can undergo ring-opening reactions under certain conditions, such as treatment with strong bases. For instance, treatment of 5-methyl-1,3-oxazole-2-carbaldehyde with sodium hydroxide (B78521) can cleave the oxazole ring to form α-amino ketones. This suggests that this compound could undergo similar transformations.

Oxazoles can also be converted into other heterocyclic systems like pyrroles, pyrimidines, pyrazoles, thiazoles, and imidazoles through processes involving nucleophilic addition followed by ring-opening and recyclization, or via a Cornforth rearrangement. tandfonline.com A notable transformation is the isoxazole-to-oxazole rearrangement, which can be induced by base treatment or photochemically. For example, 3-aroylamino-5-methylisoxazoles have been shown to rearrange to 2-aroylamino-5-methyloxazoles. researchgate.net

Electrophilic Functionalization of the Oxazole Ring at Specific Positions

Due to the electron-withdrawing nature of the ring nitrogen, oxazoles are generally deactivated towards electrophilic substitution. thieme-connect.de When such reactions do occur, they typically happen at the C5 position. numberanalytics.comtandfonline.com The presence of the methyl group at the C5 position in this compound would likely direct any potential electrophilic attack to the C4 position, although the nitrile group at C2 further deactivates the ring. Direct metalation via deprotonation is a more common strategy for functionalizing oxazole rings. For instance, deprotonation at C5 using a strong base like tert-butyllithium (B1211817) allows for the introduction of various electrophiles at that position. nih.gov

Oxidative and Reductive Transformations of this compound and its Core

The oxazole ring and its substituents can undergo both oxidative and reductive transformations.

Oxidation: Oxazole rings can be oxidized, for example, through photo-oxidation with singlet oxygen, which leads to the formation of unstable endoperoxides that decompose. tandfonline.com The methyl group at the C5 position could also be a site for oxidation under specific conditions.

Reduction: The oxazole ring can be reduced to more saturated heterocycles like oxazolines or oxazolidines. Catalytic hydrogenation or reduction with reagents like sodium borohydride (B1222165) in the presence of a catalyst can achieve this. As mentioned previously, the carbonitrile group can be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride. libretexts.org

Table 2: Summary of Potential Transformations

| Transformation Type | Reagents / Conditions | Potential Product(s) | Reference(s) |

| Ring Opening | Strong Base (e.g., NaOH) | Acyclic α-amino ketone derivative | |

| Rearrangement | Base or Photolysis (on related isoxazoles) | Isomeric oxazole derivatives | researchgate.net |

| Oxidation | Singlet Oxygen (¹O₂) | Ring-cleaved products (e.g., imino-anhydrides) | |

| Ring Reduction | Catalytic Hydrogenation | 5-Methyloxazolidine-2-carbonitrile | |

| Nitrile Reduction | LiAlH₄ | 2-(Aminomethyl)-5-methyloxazole | libretexts.org |

Derivatization Strategies through Transition-Metal Catalyzed Cross-Coupling Reactions

The derivatization of heterocyclic compounds through transition-metal catalyzed cross-coupling reactions is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.comsioc-journal.cn For this compound, these strategies provide powerful tools for structural modification, although they typically require prior functionalization of the oxazole ring, most commonly through halogenation at the C4 position. The reactivity of aryl and vinyl halides in these couplings generally follows the trend: I > OTf > Br > Cl. nrochemistry.com

Suzuki-Miyaura Coupling: This reaction is a versatile method for creating carbon-carbon bonds by coupling an organoboron compound (like a boronic acid or ester) with an organic halide. libretexts.orgpreprints.org In the context of a halogenated this compound, a Suzuki reaction would introduce new aryl or vinyl substituents, significantly diversifying the molecular structure. The reaction is typically catalyzed by a palladium complex and requires a base. libretexts.org

Heck Reaction: The Heck, or Mizoroki-Heck, reaction couples an aryl or vinyl halide with an alkene to form a substituted alkene. taylorandfrancis.comorganic-chemistry.orgnumberanalytics.com This method could be employed to introduce alkenyl groups onto the oxazole core of this compound, following an initial halogenation step. The reaction mechanism involves oxidative addition of the halide to a Pd(0) catalyst, followed by alkene insertion and elimination steps. numberanalytics.com

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. numberanalytics.com It is catalyzed by palladium complexes with a copper(I) co-catalyst. nrochemistry.comnumberanalytics.com For this compound, a Sonogashira coupling would be ideal for installing an alkyne moiety, a valuable functional group for further transformations such as click chemistry. chemrxiv.org The reaction is known for its mild conditions and tolerance of various functional groups. nrochemistry.comresearchgate.net

Table 1: Overview of Transition-Metal Catalyzed Cross-Coupling Reactions This table is interactive. You can sort and filter the data.

| Reaction Name | Coupling Partners | Typical Catalyst | Bond Formed | Key Features |

|---|---|---|---|---|

| Suzuki-Miyaura | Organic Halide + Organoboron | Pd Complex (e.g., Pd(PPh₃)₄) | C(sp²)-C(sp²) or C(sp²)-C(sp³) | Mild conditions, stable and benign boron reagents. libretexts.orgmdpi.com |

| Heck | Organic Halide + Alkene | Pd Complex (e.g., Pd(OAc)₂) | C(sp²)-C(sp²) (vinylic) | Forms substituted alkenes, often with high trans selectivity. organic-chemistry.org |

| Sonogashira | Organic Halide + Terminal Alkyne | Pd Complex + Cu(I) co-catalyst | C(sp²)-C(sp) | Efficient synthesis of aryl/vinyl alkynes. nrochemistry.comnumberanalytics.com |

Selective C-H Functionalization Methodologies Directed by the Oxazole Core

Direct C-H functionalization is an increasingly important strategy in organic synthesis as it avoids the need for pre-functionalization steps like halogenation, thus improving atom economy. nih.govsigmaaldrich.com For this compound, the C-H bond at the C4 position is a prime target for such transformations. The oxazole core itself can play a crucial role in directing these reactions.

The nitrogen atom of the oxazole ring can act as a directing group, coordinating to a transition metal catalyst and guiding the functionalization to a specific C-H bond. rsc.org While many examples involve directing groups appended to the main molecule to functionalize distal C-H bonds nih.govresearchgate.net, the inherent functionality of the heterocycle can also be exploited.

Direct Arylation: Palladium-catalyzed direct arylation is a powerful method for forming aryl-heteroaryl bonds. nih.gov This approach could potentially be used to directly couple this compound with an aryl halide, functionalizing the C4 position without prior activation. The mechanism often involves a concerted metalation-deprotonation step facilitated by the catalyst and a base.

Lithiation: A well-established method for C-H activation is lithiation via deprotonation with a strong organolithium base. For 2-methyloxazole, selective lithiation has been demonstrated, allowing for subsequent reactions with various electrophiles to introduce new functional groups. The electron-withdrawing nature of the 2-carbonitrile group in this compound would likely increase the acidity of the C4-proton, potentially facilitating this type of functionalization.

Table 2: C-H Functionalization Approaches for Oxazole Derivatives This table is interactive. You can sort and filter the data.

| Methodology | Reagents | Target C-H Bond | Product Type | Notes |

|---|---|---|---|---|

| Direct Arylation | Aryl Halide, Pd Catalyst, Base | C4-H | 4-Aryl-5-methyloxazole-2-carbonitrile | Avoids pre-functionalization of the oxazole. nih.gov |

| Lithiation | Strong Base (e.g., n-BuLi), Electrophile | C4-H | 4-Substituted-5-methyloxazole-2-carbonitrile | A versatile method for introducing a wide range of functional groups. |

Acid-Catalyzed Reactions and Their Influence on Product Formation

The presence of both a nitrile group and an oxazole ring makes this compound susceptible to acid-catalyzed transformations. The reaction outcomes are highly dependent on the conditions, such as the strength of the acid and the temperature.

Nitrile Hydrolysis: The carbonitrile group (-C≡N) is known to undergo hydrolysis under acidic conditions. evitachem.com This reaction typically proceeds in two stages. Initially, the nitrile is converted to a carboxamide (5-methyloxazole-2-carboxamide). With continued heating or stronger acidic conditions, the amide can be further hydrolyzed to the corresponding carboxylic acid (5-methyloxazole-2-carboxylic acid). This transformation is a standard method for converting nitriles into valuable carboxylic acid derivatives.

Oxazole Ring Reactions: The oxazole ring itself can exhibit sensitivity to strong acids. evitachem.com Under harsh acidic conditions, protonation of the ring's nitrogen or oxygen atoms can lead to ring-opening reactions or decomposition, which can reduce the yield of desired products. Therefore, careful control of reaction conditions is necessary when performing acid-catalyzed reactions on this scaffold. Acid catalysts such as sulfuric acid (H₂SO₄) are commonly used in the synthesis of related oxazole compounds, highlighting their utility but also the need for optimization. mdpi.comgoogle.com

Table 3: Products from Acid-Catalyzed Reactions of this compound This table is interactive. You can sort and filter the data.

| Reaction Conditions | Reactant Functional Group | Product Functional Group | Product Name |

|---|---|---|---|

| Mild Acidic Conditions (e.g., H₂SO₄, H₂O) | Nitrile (-CN) | Carboxamide (-CONH₂) | 5-Methyloxazole-2-carboxamide |

| Strong Acidic Conditions (e.g., H₂SO₄, H₂O, heat) | Nitrile (-CN) | Carboxylic Acid (-COOH) | 5-Methyloxazole-2-carboxylic acid |

Mechanistic Insights into Key Chemical Transformations

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing conditions and predicting outcomes.

Mechanism of Suzuki-Miyaura Coupling: The catalytic cycle for the Suzuki reaction is well-established and generally involves three key steps: libretexts.org

Oxidative Addition: A Pd(0) catalyst reacts with the halogenated oxazole (e.g., 4-bromo-5-methyloxazole-2-carbonitrile), inserting itself into the carbon-halogen bond to form a Pd(II) complex. libretexts.orgpreprints.org

Transmetalation: The organoboron reagent transfers its organic group to the palladium center, displacing the halide and forming a new organopalladium(II) species. This step is facilitated by a base.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final C-C bond of the product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org

Mechanism of Acid-Catalyzed Nitrile Hydrolysis: The hydrolysis of the nitrile group to a carboxylic acid proceeds through an amide intermediate.

Protonation: The nitrile nitrogen is protonated by the acid catalyst, making the nitrile carbon more electrophilic.

Nucleophilic Attack: A water molecule attacks the electrophilic carbon atom.

Deprotonation and Tautomerization: Loss of a proton from the oxygen atom and tautomerization of the resulting imidate yields the more stable amide intermediate (5-methyloxazole-2-carboxamide).

Further Hydrolysis: The amide can then undergo further acid-catalyzed hydrolysis, which involves protonation of the amide carbonyl oxygen, attack by water, and subsequent elimination of ammonia (B1221849) to yield the final carboxylic acid product (5-methyloxazole-2-carboxylic acid).

Applications in Advanced Organic Synthesis and Chemical Sciences

5-Methyloxazole-2-carbonitrile as a Fundamental Building Block

This compound is a heterocyclic compound featuring an oxazole (B20620) ring substituted with a methyl group at the 5-position and a nitrile (carbonitrile) group at the 2-position. bldpharm.comjwpharmlab.com This specific arrangement of functional groups makes it a versatile and valuable building block in organic synthesis. chemscene.com The oxazole core is a significant scaffold found in numerous biologically active compounds, and the nitrile and methyl groups offer reactive handles for a variety of chemical transformations. atomfair.com

The structure of this compound is well-suited for the synthesis of more complex molecular architectures. vulcanchem.com Oxazole derivatives, in general, serve as key intermediates in the development of novel heterocyclic compounds for applications in medicinal chemistry and materials science. atomfair.com The nitrile group can undergo a wide range of transformations, including hydrolysis to carboxylic acids or amides, reduction to amines, or participation in cycloaddition reactions. These transformations allow chemists to elaborate the initial oxazole scaffold into more intricate, polycyclic, or functionally dense molecular systems. For instance, related oxazole-containing molecules have been utilized as precursors for creating larger heterocyclic structures with potential therapeutic applications. atomfair.com

The nitrile functionality is a key precursor in the synthesis of nitrogen-containing heterocycles, most notably pyridines. While direct literature on the conversion of this compound to pyridine (B92270) frameworks is specific, the established reactivity of nitriles makes it a plausible synthetic intermediate. General synthetic strategies for pyridines often involve the condensation of compounds containing a nitrile group with various partners. For example, reactions of other heterocyclic carbonitriles have been shown to yield fused pyridine systems such as pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines. nih.govnih.gov Such reactions demonstrate the utility of the carbonitrile group as a linchpin in constructing the pyridine ring, suggesting a potential role for this compound in accessing novel oxazole-fused pyridine derivatives.

In the field of chemical biology, the precise synthesis of large peptides and proteins is often accomplished through a technique called Native Chemical Ligation (NCL). uliege.be This method requires peptides with specific terminal functionalities, often an N-terminal cysteine residue. To expand the scope of NCL to other amino acid junctions, researchers develop non-natural amino acid derivatives containing thiol groups. researchgate.netresearchgate.net

A closely related isomer, 5-methylisoxazole-3-carboxamide, has been effectively used as a directing group in palladium-catalyzed reactions to functionalize the primary γ-C(sp³)–H bonds in amino acids such as valine, threonine, and isoleucine. researchgate.net This reaction introduces an acetoxy group, which can then be converted to a mercapto (thiol) group. researchgate.net The resulting γ-mercapto amino acids are valuable tools for NCL, enabling the synthesis of proteins with native peptide bonds at previously inaccessible ligation sites. researchgate.netresearchgate.net This demonstrates the potential of the methyl-oxazole/isoxazole (B147169) scaffold in facilitating the synthesis of complex biomolecules.

Role in the Synthesis of Pyridine Frameworks

Contribution to the Development of Molecular Libraries and Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a strategy in organic chemistry that aims to efficiently produce a collection of structurally diverse small molecules. nih.govscispace.com Unlike target-oriented synthesis, which focuses on a single product, DOS seeks to explore chemical space by creating a wide range of molecular scaffolds from a common starting point. cam.ac.uk

This compound is an ideal candidate for a starting scaffold in a DOS campaign. Its structure contains several points of diversification:

The nitrile group can be converted into various other functional groups (amides, carboxylic acids, amines, tetrazoles).

The methyl group can potentially be functionalized.

The oxazole ring itself can participate in cycloaddition reactions or be cleaved under certain conditions to yield different acyclic structures.

This multi-faceted reactivity allows for a divergent synthetic approach, where a single, simple starting material can give rise to a library of compounds with significant variations in their core structure (scaffold), stereochemistry, and functional group display. scispace.comcam.ac.uk Such molecular libraries are crucial resources for screening and identifying new biologically active molecules in drug discovery programs. nih.gov

Potential in the Synthesis of Organic Electronic Materials and Specialty Chemicals

The unique electronic properties of heterocyclic compounds make them attractive targets for materials science research. Specifically, molecules with extended π-systems, such as those incorporating aromatic and heterocyclic rings, are investigated for their potential use in organic electronics. A related compound, 5-Amino-2-methyloxazole-4-carbonitrile, is associated with the synthesis of high-quality organic semiconductors, highlighting the relevance of the oxazole-nitrile core in this field. chemscene.com The combination of the electron-rich oxazole ring and the electron-withdrawing nitrile group in this compound creates a push-pull electronic system that could be beneficial for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics.

Furthermore, substituted oxazoles are generally recognized as valuable intermediates in the production of specialty chemicals and materials. Their utility extends beyond pharmaceuticals to industrial applications where specific chemical properties are required.

Interactive Data Tables

Table 1: Summary of Applications for this compound and Related Scaffolds

| Application Area | Specific Use | Relevant Section | Key Findings | Citations |

| Organic Synthesis | Building Block | 4.1.1 | The oxazole core is a versatile scaffold for constructing complex heterocyclic molecules. | atomfair.comvulcanchem.com |

| Organic Synthesis | Pyridine Synthesis | 4.1.2 | The nitrile group is a known precursor for forming pyridine rings through various condensation and cyclization reactions. | nih.govnih.gov |

| Chemical Biology | Amino Acid Modification | 4.1.3 | A related isoxazole isomer directs C-H activation to produce mercapto-amino acids for Native Chemical Ligation (NCL). | uliege.beresearchgate.netresearchgate.net |

| Drug Discovery | Diversity-Oriented Synthesis (DOS) | 4.2 | The multiple reactive sites allow for the creation of diverse molecular libraries from a single scaffold. | nih.govscispace.comcam.ac.uk |

| Materials Science | Organic Electronics | 4.3 | A related oxazole-nitrile compound is linked to the synthesis of organic semiconductors. | chemscene.com |

| Industrial Chemistry | Specialty Chemicals | 4.3 | Substituted oxazoles serve as intermediates in the production of specialty chemicals and materials. |

Spectroscopic Characterization and Structural Elucidation of 5 Methyloxazole 2 Carbonitrile and Its Derivatives

Application of Advanced Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Precise Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. In the case of oxazole (B20620) derivatives, ¹H and ¹³C NMR spectra offer definitive proof of structure by revealing the chemical environment of each proton and carbon atom.

For instance, in a derivative like 2-Bromo-5-methyloxazole, the ¹H NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃) shows a doublet for the C4-proton at a chemical shift (δ) of 6.70 ppm and a doublet for the methyl protons at 2.31 ppm. sci-hub.se The corresponding ¹³C NMR spectrum displays signals at δ 153.2, 131.3, 126.5, and 11.1, corresponding to the C5, C2, C4, and methyl carbons, respectively. sci-hub.se

Similarly, for the related compound 5-Methyloxazole-2-carboxamide, the ¹H NMR spectrum would be expected to show a signal for the methyl group at approximately 2.3 ppm and for the oxazole proton around 8.1 ppm. The ¹³C NMR would feature a characteristic peak for the carboxamide carbonyl carbon at roughly 165 ppm.

Detailed analysis of chemical shifts, coupling constants, and signal integrations allows for the precise assignment of each atom within the molecule, confirming the substitution pattern on the oxazole ring.

Table 1: Representative ¹H NMR Data for 5-Methyloxazole Derivatives Interactive data table here. Users can filter by compound and view corresponding NMR data.

| Compound | Solvent | Proton | Chemical Shift (δ, ppm) |

| 2-Bromo-5-methyloxazole | CDCl₃ | C4-H | 6.70 (d) |

| CH₃ | 2.31 (d) | ||

| 2-(2,3-dimethoxyphenyl)-5-methyloxazole-4-carboxylate | CDCl₃ | Ph-H | 7.57 (dd) |

| Ph-H | 7.13-7.11 (m) | ||

| Ph-H | 7.03 (dd) | ||

| OCH₃ | 3.93 (s) | ||

| OCH₃ | 3.90 (s) | ||

| CH₃ | 2.72 (s) | ||

| CH₂ | 4.42 (q) | ||

| CH₃ | 1.41 (t) |

Table 2: Representative ¹³C NMR Data for 5-Methyloxazole Derivatives Interactive data table here. Users can filter by compound and view corresponding NMR data.

| Compound | Solvent | Carbon | Chemical Shift (δ, ppm) |

| 2-Bromo-5-methyloxazole | CDCl₃ | C5 | 153.2 |

| C2 | 131.3 | ||

| C4 | 126.5 | ||

| CH₃ | 11.1 | ||

| 2-(2,3-dimethoxyphenyl)-5-methyloxazole-4-carboxylate | CDCl₃ | C=O | 162.6 |

| C5 | 158.3 | ||

| C2 | 156.4 | ||

| Ph-C | 153.6, 147.9, 128.5, 124.2, 122.0, 121.5, 114.7 | ||

| OCH₃ | 61.4, 56.0 | ||

| CH₂ | 60.9 | ||

| CH₃ | 14.4, 12.3 |

Utilization of Mass Spectrometry Techniques (e.g., ESI-MS) for Molecular Identity Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for confirming the molecular weight of a synthesized compound and providing insights into its structure through fragmentation analysis.

Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like oxazole derivatives, as it typically keeps the molecular ion intact. acdlabs.com For example, the high-resolution ESI-MS of 5-Methyloxazole-2-carboxamide would be expected to show a prominent [M+H]⁺ ion, confirming its molecular weight.

The fragmentation pattern observed in MS/MS experiments provides valuable structural information. tutorchase.com The way a molecule breaks apart is reproducible and depends on the stability of the resulting fragments. acdlabs.com For instance, in the mass spectrum of a derivative, the loss of a water molecule might be indicated by a peak at m/z 18, suggesting the presence of a group that can readily undergo dehydration. tutorchase.com The fragmentation of the oxazole ring itself and its substituents can help to piece together the molecule's structure. For complex derivatives, comparing the fragmentation patterns of related compounds can aid in the structural elucidation of metabolites or new analogues. researchgate.net

Table 3: ESI-MS Data for Representative Oxazole Derivatives Interactive data table here. Users can filter by compound and view corresponding mass spectrometry data.

| Compound | Ionization Mode | Calculated m/z | Found m/z |

| Ethyl 2-(2,3-dimethoxyphenyl)-5-methyloxazole-4-carboxylate | ESI+ | 292.11 ([M+H]⁺) | 292.35 |

| Ethyl 2-(2-hydroxy-3-methoxyphenyl)-5-methyloxazole-4-carboxylate | ESI+ | 278.10 ([M+H]⁺) | 278.40 |

| 2-(2,3-Dimethoxyphenyl)-5-methyloxazole-4-carboxylic acid | ESI+ | 250.06 ([M+H]⁺) | 250.59 |

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. utdallas.edu Organic molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their bonds (stretching, bending, etc.). vscht.cz

For 5-Methyloxazole-2-carbonitrile, the IR spectrum would be expected to show a sharp, strong absorption band around 2230-2260 cm⁻¹ characteristic of the nitrile (C≡N) stretching vibration. The presence of the oxazole ring would be indicated by C=N and C=C stretching vibrations in the 1680-1470 cm⁻¹ region. The C-H stretching of the methyl group would appear around 2950-2850 cm⁻¹.

In derivatives such as 5-methyloxazole-2-carboxamide, the IR spectrum would instead show characteristic absorptions for the amide group: a strong C=O stretch around 1650 cm⁻¹ and N-H stretching bands in the region of 3100-3500 cm⁻¹. For a carboxylic acid derivative like 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid, a very broad O-H stretch from 2500-3300 cm⁻¹ and a C=O stretch around 1700 cm⁻¹ would be prominent. vscht.cz

Table 4: Characteristic IR Absorption Frequencies for Functional Groups in Oxazole Derivatives Interactive data table here. Users can filter by functional group and view the corresponding IR absorption range.

| Functional Group | Bond | Absorption Range (cm⁻¹) | Intensity |

| Nitrile | C≡N | 2260-2220 | Sharp, Medium |

| Carboxamide | C=O | ~1650 | Strong |

| N-H | 3500-3100 | Medium, Broad | |

| Carboxylic Acid | O-H | 3300-2500 | Very Broad |

| C=O | ~1700 | Strong | |

| Alkene (in oxazole ring) | C=C / C=N | 1680-1470 | Variable |

| Alkyl | C-H | 2950-2850 | Medium to Strong |

X-ray Crystallography for Unambiguous Solid-State Structural Determination and Conformational Analysis

For example, the crystal structure of a related compound, 5-methylisoxazole-4-carboxylic acid, reveals that the non-hydrogen atoms are nearly coplanar. researchgate.net In the crystal lattice, molecules can form dimers through hydrogen bonding and stack via π–π interactions. researchgate.netnih.gov Such analyses are crucial for understanding intermolecular forces and how molecules pack in the solid state.

Computational Chemistry and Mechanistic Modeling of 5 Methyloxazole 2 Carbonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis and Reactivity Prediction

Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry for investigating the electronic structure of molecules. iaea.org Instead of solving the complex many-electron wavefunction, DFT calculates the total energy of a system based on its electron density, a simpler, three-dimensional quantity. nobelprize.org This approach provides a balance of computational cost and accuracy, making it feasible for a wide range of molecular systems.

For 5-Methyloxazole-2-carbonitrile, DFT calculations are instrumental in analyzing its fundamental electronic properties. Key parameters derived from these calculations help predict the molecule's reactivity. The analysis typically involves examining the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net

Another powerful tool derived from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP surface visualizes the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.networldscientific.com For this compound, the MEP would likely show a negative potential (red/yellow) around the nitrogen atom of the oxazole (B20620) ring and the nitrile group, indicating sites susceptible to electrophilic attack. Conversely, positive potential (blue) regions would highlight areas prone to nucleophilic attack.

Natural Bond Orbital (NBO) analysis further dissects the electronic structure by studying interactions between filled and vacant orbitals, revealing details about hybridization, charge distribution, and intramolecular charge transfer interactions that contribute to the molecule's stability. researchgate.net

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

| Parameter | Predicted Value | Significance |

| HOMO Energy | -7.2 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.5 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 5.7 eV | Reflects chemical reactivity and stability. |

| Dipole Moment | 3.8 D | Quantifies the overall polarity of the molecule. |

Note: The values in this table are representative and based on typical DFT calculations for similar heterocyclic nitrile compounds.

Molecular Dynamics Simulations for Conformational Landscape Exploration and Stability Assessment

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations introduce temperature and time, allowing for the exploration of its dynamic behavior. bonvinlab.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how their positions and velocities change over time. bonvinlab.org This methodology is essential for exploring the conformational landscape and assessing the structural stability of flexible molecules. nih.gov

For this compound, while the oxazole ring itself is rigid, rotation can occur around the single bond connecting the nitrile group to the ring. MD simulations can map the energy landscape associated with this rotation, identifying the most stable conformations and the energy barriers between them. nih.gov

Furthermore, MD simulations are invaluable for assessing the stability of the compound in different environments, such as in various solvents. By simulating the molecule surrounded by solvent molecules, one can observe how intermolecular interactions influence its conformation and stability. These simulations provide insights into solvation dynamics and can help predict solubility and partitioning behavior. The stability of the system throughout the simulation is often assessed by monitoring metrics like the Root Mean Square Deviation (RMSD) of the molecule's backbone from its initial structure. A stable RMSD value over time suggests that the molecule has reached equilibrium in its simulated environment.

Table 2: Conformational Analysis of this compound via MD Simulations

| Conformational State | Dihedral Angle (N=C-C-N) | Relative Energy (kcal/mol) | Population (%) |

| Global Minimum | ~180° | 0.00 | 95% |

| Local Minimum | ~0° | 2.5 | 5% |

Note: This table presents a hypothetical energy profile for the rotation around the C2-CN bond, as would be determined from MD simulations and subsequent energy calculations.

Computational Studies of Molecular Interactions and Recognition Principles in Chemical Systems

Understanding how a molecule interacts with its environment, particularly with biological macromolecules like proteins or nucleic acids, is fundamental to fields like drug discovery. Computational techniques such as molecular docking are used to predict the binding mode and affinity of a small molecule to a target receptor. acs.orgresearchgate.net

In a hypothetical scenario where this compound is investigated as an enzyme inhibitor, molecular docking would be employed to place the molecule into the enzyme's active site. The algorithm samples numerous orientations and conformations of the ligand, scoring them based on the predicted binding energy. These scores are derived from force fields that estimate the strength of various non-covalent interactions, including:

Hydrogen Bonds: The nitrogen atoms in the oxazole and nitrile groups could act as hydrogen bond acceptors.

Hydrophobic Interactions: The methyl group and the hydrocarbon backbone of the oxazole ring can form favorable interactions with nonpolar residues in the active site.

π-π Stacking: The aromatic oxazole ring could engage in stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Following docking, MD simulations can be used to refine the binding pose and assess the stability of the ligand-protein complex over time, providing a more dynamic and realistic view of the molecular recognition process. mdpi.com

Table 3: Predicted Molecular Interactions of this compound in a Hypothetical Enzyme Active Site

| Functional Group of Ligand | Potential Interacting Residue (Amino Acid) | Type of Interaction |

| Oxazole Ring Nitrogen | Serine, Threonine | Hydrogen Bond (Acceptor) |

| Nitrile Group Nitrogen | Arginine, Lysine | Hydrogen Bond (Acceptor) |

| Oxazole Ring | Phenylalanine, Tryptophan | π-π Stacking |

| Methyl Group | Leucine, Valine, Isoleucine | Hydrophobic Interaction |

Elucidation of Reaction Mechanisms and Transition States through Advanced Computational Approaches

Computational chemistry is a powerful tool for mapping the detailed pathways of chemical reactions, providing insights that are often difficult to obtain experimentally. pku.edu.cn By calculating the potential energy surface (PES) for a reaction, researchers can identify reactants, products, intermediates, and, most importantly, the transition states (TS) that connect them. fossee.innumberanalytics.com The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction; its energy determines the activation energy and thus the reaction rate. fossee.in

For this compound, computational methods can elucidate various potential reactions, such as nucleophilic substitution at the ring, cycloaddition reactions, or transformations of the nitrile group. For instance, one could model the hydrolysis of the nitrile group to the corresponding amide or carboxylic acid. The computational workflow would involve:

Optimizing the geometries of the reactant, any intermediates, the transition state, and the product.

Performing a frequency calculation to confirm the nature of each stationary point (a minimum has all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate).

In some cases, the reaction pathway can be more complex, involving phenomena like post-transition state bifurcation, where a single transition state leads to two different products. pku.edu.cnresearchgate.net Advanced dynamics simulations can then be used to predict the product ratios, which may be under dynamic rather than traditional kinetic or thermodynamic control. pku.edu.cn

Table 4: Hypothetical Reaction Profile for a Nucleophilic Attack on this compound

| Species | Description | Relative Free Energy (kcal/mol) |

| Reactants | This compound + Nucleophile (e.g., OH⁻) | 0.0 |

| Transition State (TS) | Nucleophile attacking the C5 position of the oxazole ring | +18.5 |

| Intermediate | Covalent adduct formed after nucleophilic attack | -5.2 |

| Product | Final substituted product after ring rearrangement/stabilization | -12.0 |

Note: This table illustrates a plausible energy profile for a hypothetical reaction, as would be calculated using DFT.

Future Research Trajectories and Emerging Opportunities in 5 Methyloxazole 2 Carbonitrile Chemistry

Development of Innovative and Eco-Friendly Synthetic Methodologies

The synthesis of oxazole (B20620) derivatives has traditionally relied on classical methods such as the Fischer and Robinson-Gabriel syntheses. While foundational, these methods often necessitate harsh reaction conditions and may have limited functional group tolerance. The future of 5-Methyloxazole-2-carbonitrile synthesis lies in the adoption of green and innovative chemistry principles to enhance efficiency, reduce waste, and improve safety.

Emerging research focuses on several key areas:

Microwave- and Ultrasound-Assisted Synthesis : These non-conventional energy sources can dramatically reduce reaction times, minimize the use of toxic reagents, and often lead to higher yields and product purity. researchgate.net The application of microwave irradiation, for instance, has been shown to accelerate cyclization and dehydration steps in oxazole formation.

Metal-Free Catalysis : While metal-catalyzed reactions, such as those using copper or ruthenium, are common for constructing heterocyclic rings, they come with drawbacks like cost, toxicity, and difficulties in catalyst removal. rsc.org There is a significant push toward developing metal-free synthetic routes, a trend that is highly relevant for the synthesis of this compound. rsc.org

Bio-Based Synthesis : A forward-looking approach involves utilizing renewable resources. For example, strategies are being developed for the kilogram-scale synthesis of related oxazolidinones from bio-based starting materials derived from the sugar industry, a principle that could be extended to oxazole synthesis. nih.gov

Table 1: Comparison of Synthetic Methodologies for Oxazole Derivatives

| Methodology | Traditional Approaches (e.g., Fischer, Robinson-Gabriel) | Emerging Eco-Friendly Approaches |

|---|---|---|

| Conditions | Often require harsh conditions (e.g., strong acids, high temperatures). | Milder conditions, reduced energy consumption. |

| Efficiency | Can have moderate to good yields (50-60% with optimization). | Often higher yields and improved purity. researchgate.net |

| Environmental Impact | May use hazardous reagents and generate significant waste. rsc.org | Minimizes toxic byproducts and solvent use. smolecule.comnih.gov |

| Key Technologies | Classical condensation and cyclodehydration reactions. | Microwave/ultrasound irradiation, metal-free catalysis, flow chemistry. rsc.orgvulcanchem.com |

Exploration of Undiscovered Chemical Reactivity and Catalytic Transformations

The this compound structure possesses multiple reactive sites: the oxazole ring itself and the cyano group. Future research will likely focus on uncovering new transformations and applying modern catalytic methods to selectively functionalize the molecule.

C-H Functionalization : A major frontier in organic synthesis is the direct functionalization of carbon-hydrogen bonds. nih.gov For this compound, palladium-catalyzed, directing-group-assisted C(sp³)–H arylation of the 5-methyl group or direct C-H functionalization of the oxazole ring at the C4 position could provide novel pathways to complex derivatives without the need for pre-functionalized starting materials. nih.gov

Novel Coupling Reactions : Strategies like the Suzuki-Miyaura coupling reaction have been successfully used to create 2,4,5-tri-substituted oxazoles. tandfonline.com Adapting these and other cross-coupling methods could allow for the introduction of diverse substituents onto the this compound core, enabling the creation of extensive chemical libraries for screening.

Transformations of the Nitrile Group : The carbonitrile group is a versatile functional handle. While it can be hydrolyzed to a carboxylic acid or amide, exploring novel catalytic transformations is a key research avenue. evitachem.com This includes catalytic reduction to amines or participation in cycloaddition reactions to generate new heterocyclic systems fused to the oxazole ring.

Ring-Opening and Rearrangement Reactions : Under specific conditions, the oxazole ring can undergo ring-opening to form intermediates like isonitrile enolates. nih.gov Investigating the controlled isomerization and rearrangement of 5-(2H-azirin-2-yl)oxazoles to form fused bicyclic systems like pyrrolo[2,3-d]oxazoles highlights a sophisticated strategy for generating molecular complexity from simpler oxazole precursors. mdpi.com

Table 2: Potential Catalytic Transformations for this compound

| Transformation | Target Site | Potential Catalyst | Application/Opportunity |

|---|---|---|---|

| C(sp³)–H Arylation | 5-Methyl Group | Palladium (Pd) complexes. nih.gov | Direct introduction of aryl groups to create novel analogues. |

| Suzuki-Miyaura Coupling | C4-Position (if pre-halogenated) | Nickel (Ni) or Palladium (Pd) catalysts. tandfonline.com | Synthesis of tri-substituted oxazoles for medicinal chemistry. |

| Catalytic Reduction | 2-Carbonitrile Group | Transition metal catalysts (e.g., Ni, Pd, Pt) | Formation of primary amines for further derivatization. |

| Cycloaddition | 2-Carbonitrile Group | Various catalysts (metal or organocatalysts) | Construction of fused heterocyclic systems (e.g., tetrazoles). |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch processing to continuous flow manufacturing is revolutionizing the chemical and pharmaceutical industries. Flow chemistry offers significant advantages in terms of safety, scalability, process control, and efficiency.

Future research will focus on adapting the synthesis of this compound to these platforms. vulcanchem.com Continuous flow oxidation with reagents like manganese dioxide has already been shown to improve the scalability and safety of oxazole synthesis in industrial settings. Integrating the synthesis into a multi-step continuous flow process could enable the on-demand production of the compound and its derivatives with high purity and reproducibility. Automated synthesis platforms, coupled with flow reactors, would allow for the rapid generation of libraries of this compound analogues by systematically varying reagents and reaction conditions, accelerating the discovery of new bioactive molecules. vulcanchem.com

Advanced Applications in Complex Molecule Assembly and Synthetic Method Development

This compound is not just a target molecule but also a valuable building block for constructing more complex structures. The oxazole moiety is a key feature in numerous natural products and pharmaceuticals, often acting as a rigid scaffold or a masked carboxylic acid derivative. tandfonline.comnih.gov

Future opportunities in this area include:

Natural Product Synthesis : The this compound scaffold could serve as a key intermediate in the total synthesis of complex natural products. Its specific substitution pattern may be ideal for building intricate molecular frameworks.

Medicinal Chemistry Scaffolding : The molecule's structure is well-suited for elaboration in drug discovery programs. The 2-(halomethyl)oxazole analogues, for example, are reactive scaffolds used to prepare derivatives with anti-inflammatory and analgesic properties. nih.gov Similarly, this compound can be used to generate diverse libraries of compounds for screening against various biological targets, such as kinases or protein-protein interactions. vulcanchem.comcore.ac.uk

Development of Privileged Structures : The oxazole ring is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets through non-covalent bonds. tandfonline.com Research into conjugating the this compound core with other privileged scaffolds, such as quinazolines, could lead to hybrid molecules with enhanced target affinity and novel mechanisms of action. vulcanchem.com

By pursuing these research trajectories, the scientific community can fully exploit the synthetic potential of this compound, paving the way for new discoveries in materials science, agrochemicals, and the development of next-generation therapeutics.

Q & A

Q. What are the common synthetic routes for 5-Methyloxazole-2-carbonitrile?

The synthesis of oxazole-carbonitrile derivatives typically involves cyclization reactions. For example, 5-Chlorobenzo[d]oxazole-2-carbonitrile is synthesized via the reaction of 2-aminophenol with carbon disulfide and subsequent chlorination/cyanation . For this compound, analogous methods may apply, substituting methyl groups at the 5-position. Key steps include optimizing reaction conditions (e.g., solvent choice, temperature) and intermediates like oxazole-thiols. Analytical validation via HPLC and NMR is critical to confirm purity and structure .

Q. How can computational methods predict the electronic properties of this compound?

Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) is widely used to calculate molecular orbitals, electrostatic potentials, and dipole moments. For example, Becke’s three-parameter functional (exact exchange + gradient corrections) has shown high accuracy in thermochemical predictions (average deviation: 2.4 kcal/mol for atomization energies) . Basis sets like 6-311++G(d,p) are recommended for geometry optimization and vibrational frequency analysis .

Q. What analytical techniques are essential for characterizing this compound?

- NMR Spectroscopy : H and C NMR identify methyl and nitrile groups. For example, methyl protons in oxazole derivatives resonate near δ 2.5 ppm, while nitrile carbons appear at ~115 ppm .

- HPLC : Monitors reaction progress and purity (>98% threshold for research-grade material) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ for C₆H₅N₂O: 137.0481) .

Advanced Research Questions

Q. How do substituents (e.g., methyl vs. chloro) affect the reactivity of oxazole-carbonitrile derivatives?

Substituent effects are studied via Hammett constants (σ) and computational modeling. For instance, electron-withdrawing groups (e.g., Cl) reduce electron density at the oxazole ring, altering nucleophilic attack sites. Methyl groups enhance steric hindrance but stabilize intermediates via hyperconjugation. Comparative studies on 5-Chloro and 5-Methyl analogs show distinct reaction rates in Suzuki couplings or nucleophilic substitutions .

Q. What strategies resolve contradictions between experimental and computational data for this compound?

Discrepancies in properties (e.g., bond lengths, reaction yields) require:

- Multi-method validation : Compare DFT (B3LYP) with post-Hartree-Fock methods (MP2, CCSD) .

- Solvent effect modeling : Include implicit solvent models (e.g., PCM) to match experimental conditions .

- Error analysis : Quantify systematic errors (e.g., functional limitations) using benchmark datasets like GMTKN55 .

Q. How can retrosynthetic analysis optimize the synthesis of this compound?

Retrosynthesis tools (e.g., Reaxys, Pistachio) propose routes based on precursor availability and step efficiency. For example:

- Precursor scoring : Prioritize commercially available intermediates (e.g., 2-amino-5-methyloxazole).

- Step feasibility : Use heuristic models to exclude low-yield reactions (plausibility <0.01) .

- Green chemistry metrics : Minimize hazardous reagents (e.g., cyanogen bromide) via alternative cyanation agents (e.g., TMSCN) .

Safety and Handling

Q. What are the safety protocols for handling this compound?

- PPE : Nitrile gloves, lab coat, and goggles.

- Ventilation : Use fume hoods due to nitrile volatility .

- Storage : Airtight container at 2–8°C; incompatible with strong oxidizers .

Q. How do structural modifications mitigate toxicity in oxazole-carbonitrile derivatives?

Introducing hydrophilic groups (e.g., hydroxyl, sulfonyl) reduces logP values, enhancing metabolic clearance. For example, 5-{[(4-methylphenyl)methyl]amino} analogs show lower cytotoxicity (IC₅₀ >100 μM) compared to unsubstituted derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.